n-Allyl-1-(4-cyanophenyl)methanesulfonamide
Description
n-Allyl-1-(4-cyanophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with an allyl group and a 4-cyanophenyl moiety. Sulfonamides are pivotal in medicinal chemistry due to their broad biological activities, including anticancer, anti-inflammatory, and antiviral properties . The allyl substituent contributes conformational flexibility and reactivity, influencing metabolic stability and synthetic pathways.
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-N-prop-2-enylmethanesulfonamide |
InChI |
InChI=1S/C11H12N2O2S/c1-2-7-13-16(14,15)9-11-5-3-10(8-12)4-6-11/h2-6,13H,1,7,9H2 |
InChI Key |
JKOIKXIFXHZMLH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-1-(4-cyanophenyl)methanesulfonamide typically involves the reaction of 4-cyanophenylmethanesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-1-(4-cyanophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted methanesulfonamide derivatives.
Scientific Research Applications
n-Allyl-1-(4-cyanophenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Allyl-1-(4-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between n-Allyl-1-(4-cyanophenyl)methanesulfonamide and its analogs:
Notes:
- The allyl derivative exhibits lower molecular weight and greater conformational flexibility compared to the benzyl analog.
- The 4-cyanophenyl group in both sulfonamides and the ester compound enhances polarity but may increase toxicity risks .
Biological Activity
n-Allyl-1-(4-cyanophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄N₂O₂S
- Molecular Weight : Approximately 236.29 g/mol
- Structural Features : The compound consists of an allyl group, a 4-cyanophenyl moiety, and a methanesulfonamide functional group. This combination is believed to influence its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits potential as an anticancer agent, particularly through its role as an enzyme inhibitor. It has been investigated for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers.
- Mechanism of Action : By binding to the active site of CA IX, the compound disrupts the enzyme's function, leading to antiproliferative effects on cancer cells. This inhibition can interfere with tumor metabolism, making it a promising candidate for cancer therapy.
Antimicrobial Activity
The compound also shows notable antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
This table summarizes the MIC values for key bacterial strains, indicating effective concentrations for antimicrobial action.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : Utilizing methanesulfonyl chloride in the presence of a base.
- Michael Addition : Reacting allyl amines with appropriate electrophiles.
- One-Pot Reactions : Combining multiple steps into a single procedure to enhance efficiency.
These methods highlight the versatility in synthesizing this compound for further research applications.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations above 10 μM. The study emphasized the compound's potential as a lead structure for developing new anticancer therapies targeting CA IX.
Case Study 2: Antimicrobial Activity Assessment
In another research effort, the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings confirmed its effectiveness at low concentrations, supporting its potential application in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-Allyl-1-(4-cyanophenyl)methanesulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling an allylamine derivative with a sulfonyl chloride precursor. For example, nucleophilic substitution between 4-cyanophenylmethanesulfonyl chloride and allylamine under inert conditions (e.g., nitrogen atmosphere) at 0–5°C minimizes side reactions. Catalytic triethylamine (1.1–1.3 equivalents) neutralizes HCl byproducts, improving yields. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of This compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the allyl group (δ 5.2–5.8 ppm for vinyl protons) and sulfonamide NH (δ 7.8–8.2 ppm, exchangeable with D₂O).
- IR Spectroscopy : Confirm S=O stretches (1350–1300 cm⁻¹) and CN group (2220–2240 cm⁻¹).
- LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns. Purity ≥98% is achievable via HPLC with a C18 column and ethanol/water mobile phases .
Q. What safety protocols are recommended for handling This compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
- Storage : Keep at –20°C in airtight containers under nitrogen to prevent degradation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water flushing .
Advanced Research Questions
Q. How can experimental design optimize the reaction conditions for synthesizing This compound?
- Methodological Answer : Use central composite design (CCD) to analyze variables:
- Factors : Temperature (0–30°C), solvent polarity (ethanol vs. THF), and catalyst loading (0.5–1.5 equivalents).
- Responses : Yield (%) and purity (HPLC area%).
- Optimization : Multi-variable regression identifies ideal conditions (e.g., 10°C, ethanol, 1.2 equivalents triethylamine) to maximize yield (85–90%) while minimizing impurities .
Q. How can researchers resolve contradictions in reported biological activity data for This compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times).
- Impurity Profiles : Compare activity of HPLC-purified vs. crude samples.
- Orthogonal Assays : Validate enzyme inhibition (e.g., COX-2 IC₅₀) with cell viability assays (MTT) to distinguish target-specific effects .
Q. What computational strategies support the drug design applications of This compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to cyclooxygenase-2 (PDB: 5KIR). Key interactions include H-bonds with sulfonamide oxygen and π-stacking with the 4-cyanophenyl group.
- QSAR Modeling : Correlate logP (2.8–3.2) and Hammett σ constants (4-CN: σₚ = 0.66) with anti-inflammatory activity.
- DFT Calculations : B3LYP/6-31G* optimizations reveal electron-withdrawing effects of the CN group, enhancing sulfonamide acidity (pKa ~8.5) .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data for This compound in polar vs. non-polar solvents?
- Methodological Answer :
- Controlled Testing : Measure solubility in DMSO, ethanol, and chloroform at 25°C using UV-Vis (λmax 255 nm) or gravimetric methods.
- pH Dependence : Test solubility in buffered solutions (pH 2–10) to assess ionization effects.
- Crystallinity : Compare amorphous vs. crystalline forms (via XRD) to explain discrepancies. Higher amorphous content increases apparent solubility in ethanol .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
